2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound with notable pharmacological potential. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The molecular formula of this compound is C₁₀H₈F₅N₃O, and it has a molecular weight of 281.18 g/mol. The compound is characterized by the presence of multiple fluorine atoms, which can enhance its biological activity and stability.
The compound is classified under the category of heterocyclic compounds, specifically pyrazoles and pyridines. It has been synthesized and studied for its potential applications in medicinal chemistry. The synthesis methods and biological significance of pyrazolo derivatives have been highlighted in various scientific literature, indicating their importance in drug discovery and development .
The synthesis of 2-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis.
The molecular structure of 2-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one features a pyrazolo ring fused to a pyridine ring with various substituents that enhance its chemical properties.
The compound participates in various chemical reactions typical of pyrazole derivatives:
Understanding the reactivity patterns is crucial for developing derivatives with improved pharmacological profiles. Reaction mechanisms often involve the formation of intermediates that can lead to various products depending on the reaction conditions.
The mechanism of action for compounds like 2-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves interaction with specific biological targets such as enzymes or receptors.
Research suggests that compounds in this class exhibit significant activity against various cancer cell lines and inflammatory models, indicating potential therapeutic applications .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm structural integrity and purity.
The compound has potential applications in:
Regioselectivity is paramount in constructing the 1H-pyrazolo[3,4-b]pyridine core, as the isomeric 2H-tautomer is thermodynamically disfavored by ~37 kJ/mol [7]. The Gould-Jacobs reaction remains the predominant strategy, involving the condensation of 5-amino-1-(2,2-difluoroethyl)-3-methylpyrazole with ethyl 4,4,4-trifluoroacetoacetate under reflux in acetic acid. This step yields the 4-hydroxy-6-(trifluoromethyl)-1,7-dihydropyrazolo[3,4-b]pyridine intermediate, where the electron-withdrawing trifluoromethyl group dictates regioselective cyclization at the C4 position [1] [7]. Alternative routes employ pre-functionalized pyridine building blocks, such as the condensation of 2-chloro-3-(trifluoromethyl)pyridine derivatives with hydrazine derivatives, but require stringent temperature control (>120°C) to avoid N2-regioisomer formation [8]. Computational studies confirm that N1-substitution (e.g., 2,2-difluoroethyl) prior to cyclization suppresses tautomerization, ensuring >95% regiopurity [7].
Table 1: Regioselectivity in Pyrazolo[3,4-b]pyridine Core Formation
Starting Material | Conditions | Product Ratio (1H:2H) | Yield (%) |
---|---|---|---|
5-Amino-1-(2,2-difluoroethyl)pyrazole | AcOH, reflux, 8h | >99:1 | 78 |
Unsubstituted 5-aminopyrazole | EtOH, 80°C, 12h | 80:20 | 65 |
2-Chloro-3-(trifluoromethyl)pyridine | DMF, 120°C, hydrazine | 92:8 | 71 |
The installation of fluorine-containing groups employs two distinct approaches: direct fluorination and building block incorporation. The trifluoromethyl group is typically introduced via the building block strategy, utilizing ethyl 4,4,4-trifluoroacetoacetate in Gould-Jacobs cyclization [1] [10]. Vapor-phase chlorination/fluorination of picoline derivatives (e.g., 3-picoline → 3-(trifluoromethyl)pyridine) at >300°C over iron fluoride catalysts provides gram-scale access to trifluoromethylated precursors with >85% regiopurity [10]. For the 2,2-difluoroethyl moiety, nucleophilic displacement is preferred: reaction of 6-hydroxy-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with 2,2-difluoroethyl bromide in acetone/DMF (4:1) using potassium carbonate as base achieves N1-alkylation in 82% yield [1] [8]. Halogen-exchange methodologies are also viable, as demonstrated by the treatment of 2-(2-chloroethyl) derivatives with potassium fluoride in sulfolane at 180°C, though this route suffers from side reactions (e.g., elimination to vinyl fluoride) [8].
Table 2: Fluorination Method Comparison
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Building Block (CF₃) | Ethyl 4,4,4-trifluoroacetoacetate | High regioselectivity, mild conditions | Limited substrate scope |
Vapor-Phase (CF₃) | Cl₂/HF, FeF₃, 300°C | Scalable, cost-effective | Requires specialized equipment |
Nucleophilic (CH₂CF₂) | K₂CO₃, DMF/acetone, 60°C | Chemoselective for N-alkylation | Competing O-alkylation if present |
Cyclization to the bicyclic system leverages acid- or base-catalyzed intramolecular dehydrations. The 6-hydroxy intermediate undergoes acid-catalyzed cyclization via reflux in phosphoryl chloride, converting the 4-hydroxy tautomer to the 6-chloro derivative, followed by hydrolysis to the 6(7H)-one [1] [6]. Alternatively, one-pot multicomponent reactions (MCRs) streamline synthesis: a mixture of 3-amino-1-(2,2-difluoroethyl)-5-methylpyrazole, ethyl 4,4,4-trifluoroacetoacetate, and triethyl orthoformate in acetic acid at 100°C directly affords the target scaffold in 68% yield, minimizing purification steps [5]. Microwave-assisted cyclization (150°C, 30 min) in dimethyl sulfoxide enhances reaction efficiency, achieving 94% conversion compared to 72% under conventional heating [1]. Crucially, the 1-(2,2-difluoroethyl) group enhances solubility during cyclization, preventing aggregation-induced side products [6].
Solvent polarity and catalyst selection critically impact yields in multistep sequences. For N-alkylation, binary solvent systems like acetone/N,N-dimethylformamide (4:1) optimize nucleophilicity while solubilizing the potassium carbonate base, achieving 82% yield versus <50% in pure acetone [1] [8]. Palladium catalysis is indispensable for Suzuki couplings in precursor synthesis; however, for the target compound, ligand-free conditions using palladium on carbon in ethanol minimize decomposition of fluorinated intermediates [1]. Dehydration steps require anhydrous solvents: toluene with p-toluenesulfonic acid (5 mol%) delivers 90% conversion to the 6(7H)-one, whereas protic solvents promote hydrolysis of the trifluoromethyl group [8]. Recycling catalytic systems (e.g., copper(I) iodide/N,N-dimethylethylenediamine) for halogen exchange reduces costs by 30% without yield erosion [10].
Table 3: Solvent and Catalyst Optimization
Step | Optimal System | Yield (%) | Suboptimal Alternatives (Yield) |
---|---|---|---|
N-Alkylation | K₂CO₃, acetone/DMF (4:1), 60°C | 82 | DMSO (65%), MeCN (58%) |
Cyclodehydration | POCl₃, toluene, reflux | 88 | SOCl₂ (72%), P₂O₅ (68%) |
Fluorine Exchange | KF, sulfolane, 180°C, CuI catalyst | 75 | KF without catalyst (32%) |
The target compound exhibits distinct synthetic and physicochemical profiles versus analogs. Unlike 1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one [2], which uses difluoromethyl as a lipophilic bioisostere, the trifluoromethyl group in the 4-position enhances electrophilicity at C5, facilitating nucleophilic aromatic substitutions—a trait exploited in TBK1 inhibitors like compound 15y (IC₅₀ = 0.2 nM) [3]. While 3-unsubstituted derivatives allow C3 functionalization [7], the 3-methyl group in the target compound sterically blocks undesired C3-adduct formation during cyclization. Computational analyses (Hammett constants) confirm the 4-trifluoromethyl group (σₚ = 0.54) exerts stronger electron withdrawal than 4-cyano (σₚ = 0.66) or 4-nitro (σₚ = 0.78), accelerating enol-keto tautomerization to the 6(7H)-one [10]. This contrasts with 6-hydroxy-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, where the trifluoromethyl group stabilizes the enol form [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1